N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide
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Overview
Description
N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide is a complex organic compound featuring a thieno[2,3-d]pyrimidin-4-yl group attached to an azetidin-3-yl moiety, which is further substituted with a cyclopropanecarboxamide group
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) and FMS-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in signal transduction for various cellular processes, including cell growth, differentiation, and immune response.
Mode of Action
The compound acts as a selective inhibitor of its targets . It binds to the active site of the kinases, preventing them from phosphorylating their substrates. This inhibition disrupts the signal transduction pathways regulated by these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of JAK1 and FLT3 affects multiple biochemical pathways. JAK1 is involved in the JAK-STAT signaling pathway, which regulates gene expression and influences cell proliferation, differentiation, migration, and apoptosis. FLT3 is involved in the regulation of hematopoiesis . The inhibition of these kinases can disrupt these pathways, leading to downstream effects such as reduced cell proliferation and induced apoptosis .
Result of Action
The compound’s action results in significant early apoptosis compared to untreated control cells . It also shows the highest autophagic induction among all compounds . These effects are likely due to the disruption of the JAK-STAT and other related signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-yl core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyrimidinyl precursors[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of certain functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution Reactions: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or biological probes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research may focus on its efficacy in treating various diseases, such as cancer or infectious diseases, by targeting specific molecular pathways.
Industry: In industry, this compound could be used in the development of new materials or chemical processes. Its unique properties may make it suitable for applications in materials science, such as the creation of advanced polymers or coatings.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share the thieno[2,3-d]pyrimidin-4-yl core but differ in their substituents.
Azetidin-3-yl derivatives: These compounds contain the azetidin-3-yl group but have different attached groups.
Cyclopropanecarboxamide derivatives: These compounds feature the cyclopropanecarboxamide group but vary in their other structural elements.
Uniqueness: N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide is unique due to its combination of the thieno[2,3-d]pyrimidin-4-yl, azetidin-3-yl, and cyclopropanecarboxamide groups. This combination of structural features may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-18(15(20)11-2-3-11)6-10-7-19(8-10)13-12-4-5-21-14(12)17-9-16-13/h4-5,9-11H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWVYCNDUVLPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=C3C=CSC3=NC=N2)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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